
2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid, also known as DOSES, is a novel sulfonic acid derivative that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a long-chain fatty acid amide that contains a sulfonic acid group.
Mécanisme D'action
The mechanism of action of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the inflammatory response. 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has also been shown to decrease the levels of lipid peroxidation and to increase the levels of glutathione. In addition, 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to reduce the levels of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited availability, which can make it difficult to obtain for some researchers.
Orientations Futures
There are several future directions for the study of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid. One area of research is the development of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid-based drug delivery systems. 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to form stable complexes with drugs, which can increase their bioavailability and reduce their toxicity. Another area of research is the study of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid in the treatment of various inflammatory diseases. 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent. Additionally, the study of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid in the agricultural field is an area of interest. 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to have plant growth-promoting effects, and further research is needed to determine its potential as a fertilizer additive.
Méthodes De Synthèse
The synthesis of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid involves the reaction of 7,13-dihydroxy-2-octadecenoic acid with ethylenediamine to form 2-(7,13-dihydroxy-2-octadecenoylamino)ethanol. This intermediate is then reacted with chlorosulfonic acid to form 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid. The yield of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid synthesis is approximately 60%, and the purity of the compound can be achieved through column chromatography.
Applications De Recherche Scientifique
2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been studied extensively for its potential applications in various fields. In the medical field, 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to have anti-inflammatory and anti-tumor effects. It has also been studied for its potential use as a drug carrier due to its ability to form stable complexes with drugs. In the agricultural field, 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to have plant growth-promoting effects and can be used as a fertilizer additive. 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has also been studied for its potential use as a surfactant in the cosmetics industry.
Propriétés
Numéro CAS |
126584-06-3 |
|---|---|
Nom du produit |
2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid |
Formule moléculaire |
C20H39NO6S |
Poids moléculaire |
421.6 g/mol |
Nom IUPAC |
2-[[(E)-7,13-dihydroxyoctadec-2-enoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C20H39NO6S/c1-2-3-6-11-18(22)12-7-4-8-13-19(23)14-9-5-10-15-20(24)21-16-17-28(25,26)27/h10,15,18-19,22-23H,2-9,11-14,16-17H2,1H3,(H,21,24)(H,25,26,27)/b15-10+ |
Clé InChI |
BUUITCQYMHVSNP-XNTDXEJSSA-N |
SMILES isomérique |
CCCCCC(CCCCCC(CCC/C=C/C(=O)NCCS(=O)(=O)O)O)O |
SMILES |
CCCCCC(CCCCCC(CCCC=CC(=O)NCCS(=O)(=O)O)O)O |
SMILES canonique |
CCCCCC(CCCCCC(CCCC=CC(=O)NCCS(=O)(=O)O)O)O |
Synonymes |
2-(7,13-dihydroxy-2-octadecenoylamino)ethanesulfonic acid lipotaurine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



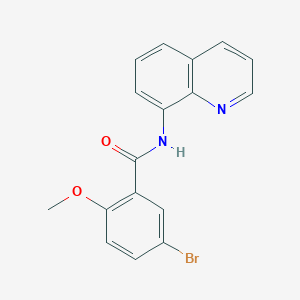
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)

![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)
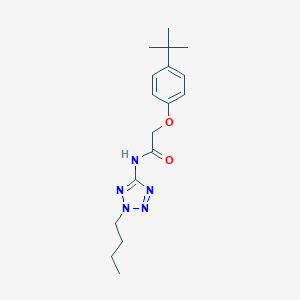
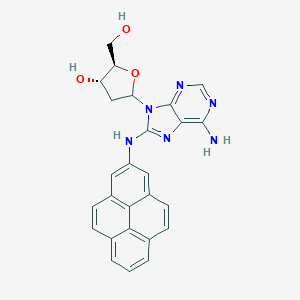
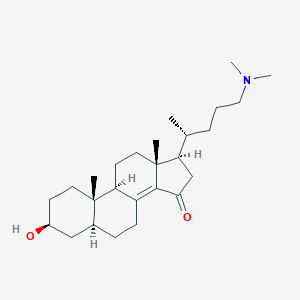

![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)
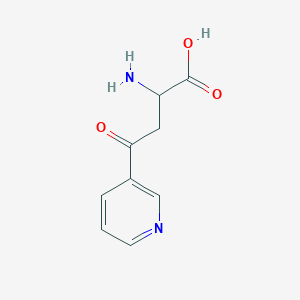
![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)
